

Zelenirstat's Impact on Src Family Kinase Signaling: A Technical Guide

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Compound of Interest

Compound Name: Zelenirstat

Cat. No.: B8246011

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanism of action of **Zelenirstat**, a first-in-class, orally available small molecule inhibitor of N-myristoyltransferase (NMT), with a specific focus on its impact on Src family kinase (SFK) signaling.

Introduction to Zelenirstat and N-Myristoylation

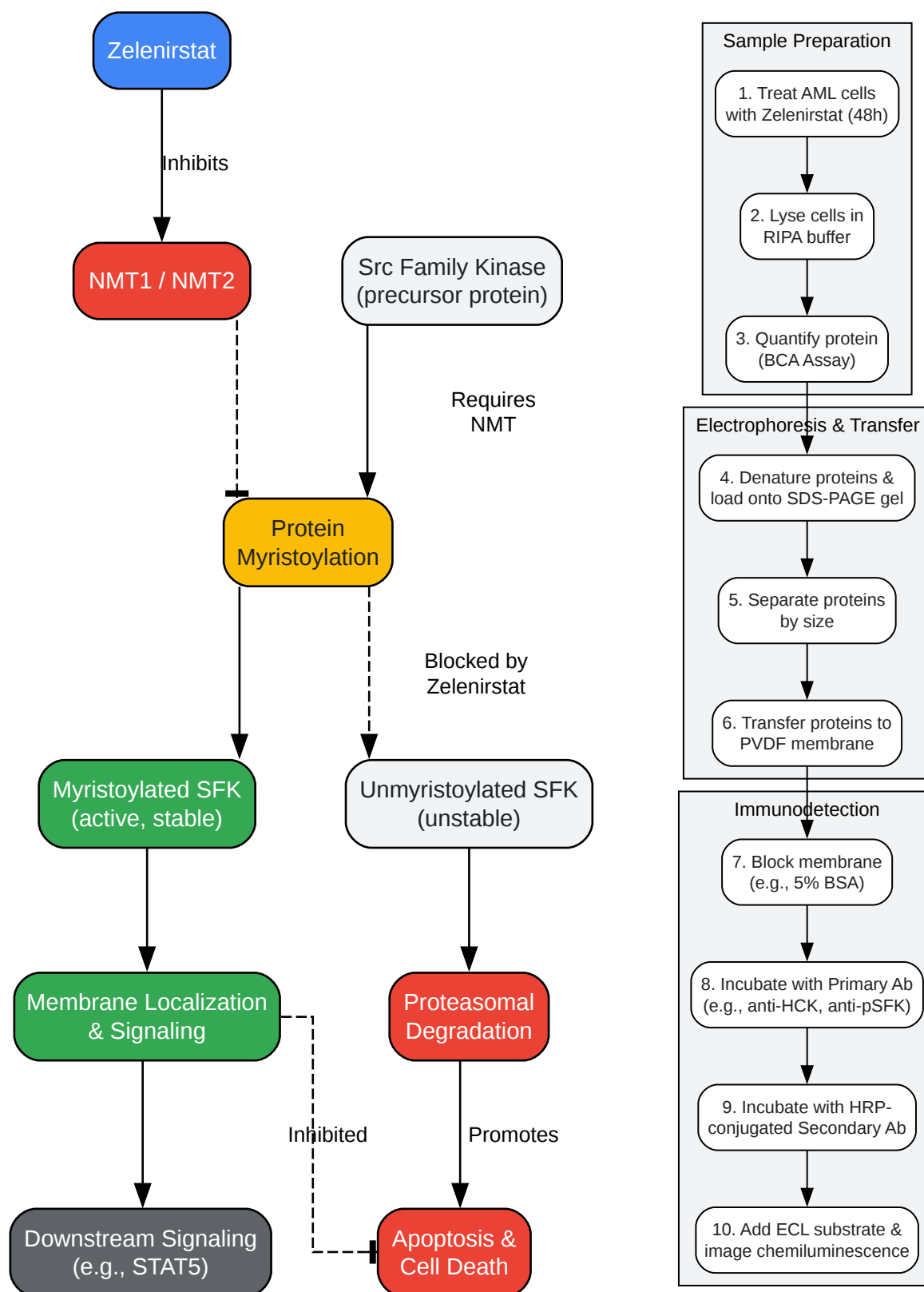
Zelenirstat (also known as PCLX-001) is an investigational anti-cancer agent that targets N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1] N-myristoylation is a critical co-translational and post-translational lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of a subset of proteins. This modification is essential for the proper subcellular localization, stability, and function of numerous proteins involved in signal transduction, oncogenesis, and cell survival.

More than 200 human proteins are known to undergo myristoylation.[2] A significant number of these are key signaling proteins, including the Src family of protein tyrosine kinases (SFKs).[2] By inhibiting NMT, **Zelenirstat** prevents the myristoylation of these target proteins, leading to their destabilization and subsequent degradation.[3][4] This disruption of vital signaling pathways forms the basis of **Zelenirstat**'s anti-neoplastic activity observed in preclinical and clinical studies.[2][5]

Mechanism of Action: Inhibition of NMT and Degradation of SFKs

Zelenirstat functions as a potent, pan-inhibitor of both NMT1 and NMT2.^[2] The primary consequence of NMT inhibition is the generation of non-myristoylated proteins that would normally undergo this modification. For many proteins, including the majority of SFKs (Blk, Fgr, Fyn, Hck, Lck, Lyn, and Yes), the N-terminal glycine and surrounding sequence act as a "N-degron" when myristate is absent.^[2] This exposed glycine is recognized by the N-degron pathway, leading to ubiquitination and rapid proteasomal degradation of the protein.^[6]

The impact of **Zelenirstat** on SFK signaling can be summarized in the following workflow:



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